6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
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Overview
Description
6-Chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chloro group at the 6th position, a methoxy group attached to a 2,5-dimethylphenyl ring at the 7th position, and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 2,5-dimethylphenol.
Etherification Reaction: The key step involves the etherification of 6-chloro-4-methyl-2H-chromen-2-one with 2,5-dimethylphenol in the presence of a suitable base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-Chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-methoxy-4-methyl-2H-chromen-2-one: Similar structure but lacks the 2,5-dimethylphenyl group.
7-[(2,5-Dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one: Similar structure but lacks the chloro group at the 6th position.
Uniqueness
6-Chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to the presence of both the chloro group and the 2,5-dimethylphenyl group, which may contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-11-4-5-12(2)14(6-11)10-22-18-9-17-15(8-16(18)20)13(3)7-19(21)23-17/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIKCJYFMCSZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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